molecular formula C17H32O B14514616 Heptadeca-10,12-dien-1-ol CAS No. 63024-97-5

Heptadeca-10,12-dien-1-ol

Cat. No.: B14514616
CAS No.: 63024-97-5
M. Wt: 252.4 g/mol
InChI Key: IQHNCTHRNBAPOE-UHFFFAOYSA-N
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Description

Heptadeca-10,12-dien-1-ol is an organic compound characterized by a long carbon chain with two double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadeca-10,12-dien-1-ol can be synthesized through several methods. One common approach involves the cross-cyclomagnesiation of 1,2-dienes. For instance, the synthesis of natural acetogenin, chatenaytrienin-1, utilizes the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a Cp2TiCl2 catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: Heptadeca-10,12-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of heptadeca-10,12-dienal.

    Reduction: Formation of heptadecan-1-ol.

    Substitution: Formation of heptadeca-10,12-dienyl halides.

Scientific Research Applications

Heptadeca-10,12-dien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptadeca-10,12-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, polyacetylenes, including this compound, exhibit cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . These compounds can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Heptadeca-10,12-dien-1-ol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other dienols.

Properties

CAS No.

63024-97-5

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

heptadeca-10,12-dien-1-ol

InChI

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h5-8,18H,2-4,9-17H2,1H3

InChI Key

IQHNCTHRNBAPOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CCCCCCCCCCO

Origin of Product

United States

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